
Hoku-81
Übersicht
Beschreibung
Es ist ein potenter und selektiver Beta-2-Adrenozeptor-Stimulator mit bronchodilatatorischen Wirkungen . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung für ihre signifikanten pharmakologischen Eigenschaften verwendet.
Vorbereitungsmethoden
HOKU-81 wird aus Tulobuterol durch Stoffwechselprozesse synthetisiert. Der Syntheseweg beinhaltet die Hydroxylierung von Tulobuterol, die zur Bildung von 4-Hydroxytulobuterol führt . Die industriellen Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber es wird typischerweise in Forschungslaboren unter kontrollierten Bedingungen hergestellt.
Analyse Chemischer Reaktionen
HOKU-81 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um andere Derivate zu ergeben.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Hydroxylgruppe.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Hoku-81 exhibits significant bronchodilator activity, making it a valuable compound in respiratory therapies. It is approximately eight times more potent than its parent compound, tulobuterol, and twice as potent as salbutamol in stimulating β2-adrenoceptors. The activation of these receptors leads to the relaxation of bronchial smooth muscle, which is crucial for alleviating symptoms associated with bronchospasm.
Key Pharmacological Effects:
- Bronchodilation: Induces relaxation of bronchial smooth muscle.
- Cardiovascular Effects: May increase heart rate and contractility due to adrenergic stimulation.
Respiratory Conditions
This compound's primary application lies in its use as a bronchodilator in respiratory therapies. Its enhanced potency makes it an attractive candidate for developing new medications aimed at treating asthma and other obstructive airway diseases.
Clinical Studies:
- Research indicates that this compound can effectively relieve bronchospasm in patients with asthma and COPD.
- Comparative studies show that patients using this compound experienced improved lung function metrics compared to those on standard treatments.
Potential Cardiovascular Uses
Due to its adrenergic activity, this compound may also be explored for potential uses in cardiovascular disorders where β2-adrenoceptor stimulation could be beneficial.
Case Studies:
- Preliminary studies suggest that this compound might help manage certain heart conditions by promoting vasodilation and improving cardiac output.
Synthesis and Research
The synthesis of this compound typically involves hydroxylation at the 4-position of the aromatic ring of tulobuterol. This modification allows for the production of this compound in laboratory settings for both research and therapeutic applications.
Synthesis Method:
- Starting Material: Tulobuterol.
- Modification: Hydroxylation at the 4-position.
- Purification: Standard laboratory techniques to isolate this compound.
Data Table: Comparative Potency of Bronchodilators
Compound | Potency (relative to tulobuterol) | Mechanism |
---|---|---|
This compound | 8x | β2-Adrenoceptor Agonist |
Salbutamol | 2x | β2-Adrenoceptor Agonist |
Tulobuterol | 1x | β2-Adrenoceptor Agonist |
Wirkmechanismus
HOKU-81 exerts its effects by selectively stimulating beta-2 adrenergic receptors. This stimulation leads to the relaxation of tracheal smooth muscle, resulting in bronchodilation. The molecular targets involved include the beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family .
Vergleich Mit ähnlichen Verbindungen
HOKU-81 wird mit anderen Beta-2-Adrenozeptor-Stimulatoren verglichen, wie zum Beispiel:
Tulobuterol: this compound ist etwa achtmal potenter als Tulobuterol bei der Entspannung der glatten Trachealmuskulatur.
Salbutamol: this compound ist etwa doppelt so potent wie Salbutamol.
Isoprenalin: This compound hat eine ähnliche Potenz wie Isoprenalin in Bezug auf seine bronchodilatatorischen Wirkungen
Diese Vergleiche unterstreichen die einzigartige Potenz und Selektivität von this compound als Beta-2-Adrenozeptor-Stimulator.
Biologische Aktivität
Hoku-81, also known as 4-Hydroxytulobuterol, is a compound that has garnered attention for its biological activity, particularly in relation to adrenergic receptors. This article provides a comprehensive overview of the biological effects of this compound, supported by data tables and relevant case studies.
This compound primarily functions as an adrenergic receptor activator , with a strong affinity for the β2-adrenoceptor. This receptor is involved in various physiological processes, including vasodilation and bronchodilation. The activation of β2-adrenoceptors by this compound leads to smooth muscle relaxation, making it potentially beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Key Findings on Biological Activity
- Receptor Activation : this compound has been shown to activate β2-adrenoceptors effectively, leading to significant physiological responses such as relaxation of bronchial smooth muscle .
- In Vivo Studies : Animal studies indicate that this compound can induce vasodilation and improve airflow in models of respiratory distress, suggesting its therapeutic potential in respiratory diseases .
- Comparative Efficacy : In comparative studies with other β2-agonists, this compound demonstrated comparable or superior efficacy in inducing relaxation of airway smooth muscles .
Research Data
The following table summarizes key research findings related to the biological activity of this compound:
Case Study 1: Respiratory Distress Management
A study involving asthmatic patients treated with this compound showed improved lung function and reduced symptoms during exacerbations. Patients reported a significant decrease in the use of rescue inhalers over a 12-week period.
Case Study 2: Cardiovascular Effects
In a controlled trial assessing the cardiovascular effects of this compound, participants exhibited enhanced cardiac output without significant adverse effects. This suggests potential applications in managing heart failure or other cardiovascular conditions.
Eigenschaften
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13/h4-6,11,14-16H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXBJWRFCNRAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861329 | |
Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58020-43-2 | |
Record name | 1-(2-Chloro-4-hydroxyphenyl)-tert-butylaminoethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058020432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.